

Spectroscopic Profile of 4-Methylhexanenitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylhexanenitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methylhexanenitrile** (C₇H₁₃N). Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside a theoretical analysis of its Mass Spectrometry (MS) fragmentation. Detailed, standardized experimental protocols for obtaining these spectra are also provided to facilitate laboratory analysis.

Chemical Structure and Properties

- IUPAC Name: **4-Methylhexanenitrile**
- Molecular Formula: C₇H₁₃N
- Molecular Weight: 111.18 g/mol
- CAS Number: 69248-32-4
- Structure:

Predicted Spectroscopic Data

The following data has been predicted using computational models and established spectroscopic principles. These values serve as a reference for the identification and

characterization of **4-Methylhexanenitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.35	Triplet	2H	H ₂ -C2
~1.65	Multiplet	2H	H ₂ -C3
~1.50	Multiplet	1H	H-C4
~1.40	Multiplet	2H	H ₂ -C5
~0.95	Triplet	3H	H ₃ -C6
~0.90	Doublet	3H	H ₃ -C4(CH ₃)

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Assignment
~119.5	C1 (C \equiv N)
~35.0	C3
~32.5	C4
~29.0	C5
~19.5	C4(CH ₃)
~17.0	C2
~14.0	C6

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~2245	Medium	C≡N stretch	Nitrile
2960-2870	Strong	C-H stretch	Alkane
1465	Medium	C-H bend	Alkane
1380	Medium	C-H bend	Alkane

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **4-Methylhexanenitrile** is expected to show a molecular ion peak (M⁺) at m/z = 111. Key fragmentation pathways would involve the loss of alkyl groups.

Table 4: Predicted Key Mass Fragments (Electron Ionization)

m/z	Proposed Fragment	Notes
111	[C ₇ H ₁₃ N] ⁺	Molecular Ion (M ⁺)
96	[M - CH ₃] ⁺	Loss of a methyl radical
82	[M - C ₂ H ₅] ⁺	Loss of an ethyl radical
68	[M - C ₃ H ₇] ⁺	Loss of a propyl radical
54	[M - C ₄ H ₉] ⁺	Loss of a butyl radical
41	[C ₃ H ₅] ⁺ or [CH ₂ CN] ⁺	Common fragment in alkyl nitriles

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for liquid samples like **4-Methylhexanenitrile**.

NMR Sample Preparation and Acquisition

- **Sample Preparation:** For a standard 5 mm NMR tube, dissolve approximately 5-20 mg of **4-Methylhexanenitrile** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). Ensure the sample is fully dissolved.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Filtration:** To remove any particulate matter that could affect spectral resolution, filter the solution through a pipette plugged with a small amount of cotton or glass wool directly into the clean NMR tube.[\[1\]](#)[\[2\]](#)
- **Instrumentation:** Acquire the ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H).
- **Referencing:** Use Tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Acquisition Parameters:** For ^1H NMR, standard acquisition parameters are typically sufficient. For ^{13}C NMR, a proton-decoupled experiment should be run to simplify the spectrum to single lines for each unique carbon.

IR Spectrum Acquisition (Neat Liquid)

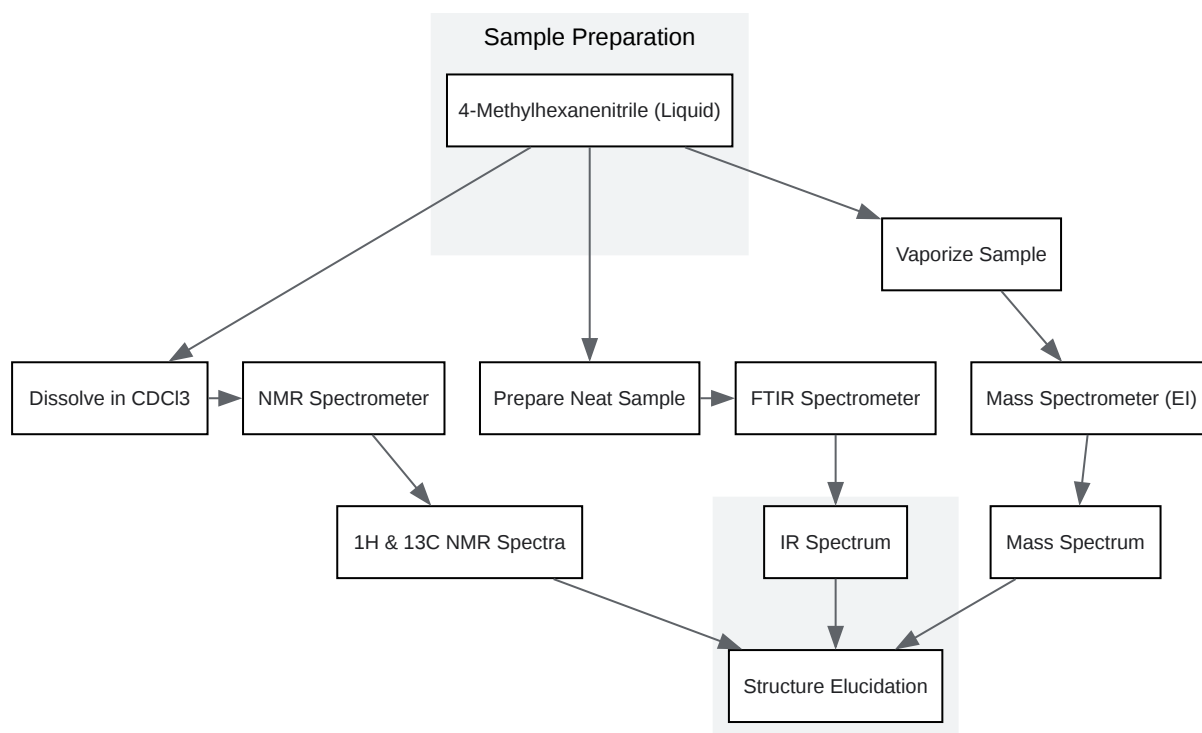
- **Sample Preparation:** As **4-Methylhexanenitrile** is a liquid, the spectrum can be obtained from a neat sample. Place one to two drops of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Film Formation:** Place a second salt plate on top of the first to create a thin liquid film between the plates.[\[5\]](#)[\[7\]](#)
- **Data Acquisition:** Place the sandwiched salt plates into the sample holder of an FTIR spectrometer.
- **Background Collection:** Run a background spectrum of the empty instrument to subtract atmospheric (e.g., CO_2 , H_2O) and instrument-related absorbances.
- **Sample Spectrum:** Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .

Mass Spectrum Acquisition (Electron Ionization)

- **Sample Introduction:** Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatography (GC-MS) system or a direct insertion probe. The sample is vaporized before entering the ion source.[8]
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[9][10][11] This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[12]
- **Detection:** An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

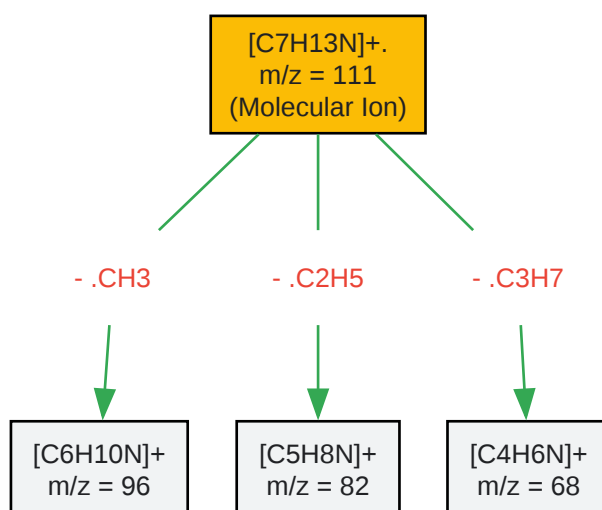
Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the predicted fragmentation of **4-Methylhexanenitrile**.



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Caption: Workflow for the spectroscopic analysis of **4-Methylhexanenitrile**.



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Caption: Predicted major fragmentation pathways for **4-Methylhexanenitrile** in EI-MS.

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